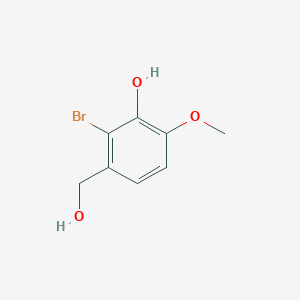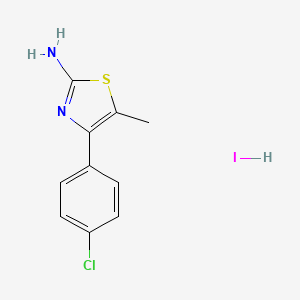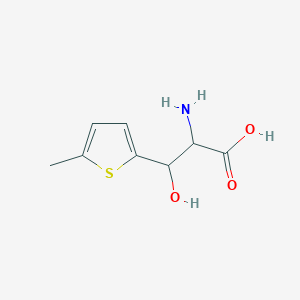
2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring substituted with a methyl group, making it a unique derivative of thiophene-based amino acids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of 5-methylthiophene-2-carbaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process can be scaled up by employing efficient purification techniques such as crystallization or chromatography to obtain high-purity this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The thiophene ring can participate in substitution reactions, where functional groups are introduced or replaced. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated thiophene rings.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.
類似化合物との比較
2-Amino-3-hydroxy-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid: This compound features a chlorine substituent on the thiophene ring, which may alter its chemical and biological properties.
2-Amino-3-hydroxy-3-(5-hydroxy-1H-indol-3-yl)propanoic acid: This compound contains an indole ring instead of a thiophene ring, leading to different reactivity and applications.
Uniqueness: 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H11NO3S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC名 |
2-amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3S/c1-4-2-3-5(13-4)7(10)6(9)8(11)12/h2-3,6-7,10H,9H2,1H3,(H,11,12) |
InChIキー |
ZEIDMQAQINNSAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C(C(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



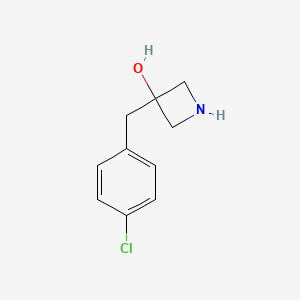
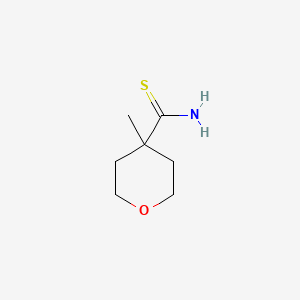
![Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B13596269.png)


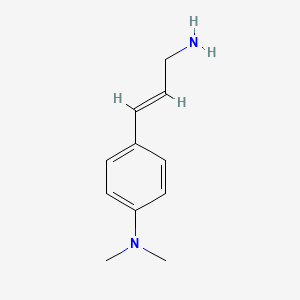

![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)
